molecular formula C13H15BrO2 B14078417 4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]

4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]

Cat. No.: B14078417
M. Wt: 283.16 g/mol
InChI Key: DBUZWESZMNGRDG-UHFFFAOYSA-N
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Description

4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzofuran ring fused with a cyclopentane ring, with bromine and methoxy substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzofuran derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzofuran ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: Methyl iodide and a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzofuran derivatives, while oxidation can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane] depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-bromo-3-methoxybenzofuran share structural similarities and may exhibit similar chemical properties.

    Spiro Compounds: Other spiro compounds with different substituents can provide insights into the unique properties of 4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane].

Uniqueness

The uniqueness of 4-bromo-7-methoxy-3H-spiro[1-benzofuran-2,1’-cyclopentane] lies in its specific combination of substituents and spiro linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

4-bromo-7-methoxyspiro[3H-1-benzofuran-2,1'-cyclopentane]

InChI

InChI=1S/C13H15BrO2/c1-15-11-5-4-10(14)9-8-13(16-12(9)11)6-2-3-7-13/h4-5H,2-3,6-8H2,1H3

InChI Key

DBUZWESZMNGRDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CC3(O2)CCCC3

Origin of Product

United States

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